molecular formula C13H22N4O2S B2977145 N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide CAS No. 1234903-40-2

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide

Cat. No. B2977145
CAS RN: 1234903-40-2
M. Wt: 298.41
InChI Key: PBBKQNXVRMNSSB-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a pyrimidin-2-yl group and a piperidin-4-yl group . These types of compounds are often used in the development of pharmaceuticals .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds, such as N-(pyridin-2-yl)amides, have been synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .

Scientific Research Applications

Structural Analysis and Properties

One study focused on the structural characteristics of similar sulfonamide compounds, detailing their molecular conformation, intramolecular interactions, and crystal packing. The study of N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide, for example, highlighted the tilted orientation of benzene rings bridged by the sulfonamide group and the presence of weak intramolecular π–π stacking interactions, contributing to the stability of the molecular structure (Mohan Kumar et al., 2012).

Sulfur-Nitrogen Chemistry

The chemistry of sulfur-nitrogen compounds, including sulfonamides, has been explored for its potential in creating new synthetic pathways. Sulfenamides, a class of sulfur-nitrogen compounds, were investigated, leading to new procedures for constructing sulfenimines and selective oxidations to produce sulfinimines and N-sulfonyloxaziridines. These compounds have shown promise in asymmetric constructions of carbon-nitrogen stereocenters found in biologically active compounds, highlighting the versatility and utility of sulfonamide derivatives in synthetic chemistry (F. A. Davis, 2006).

Antioxidant and Antimicrobial Applications

Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide have been synthesized and evaluated for their antioxidant and antimicrobial properties. These compounds, possessing free radical scavenger groups and chelating groups, have been identified as candidates for the preventive treatment of age-related diseases such as cataracts, age-related macular degeneration, and Alzheimer's dementia. Their ability to protect cells against oxidative stress underscores the potential of sulfonamide derivatives in therapeutic applications (Hongxiao Jin et al., 2010).

Catalytic Applications

Sulfonamide derivatives have also been applied as catalysts in organic reactions, showcasing their versatility beyond structural and therapeutic uses. For instance, metal coordination polymers involving phenyl sulfonate have been utilized as catalysts for the green synthesis of 3,4-dihydropyrimidin-2(1H)-ones under solvent-free conditions through the Biginelli reaction. These findings demonstrate the potential of sulfonamide compounds in catalysis, contributing to more sustainable and efficient chemical processes (Jin-Hua Wang et al., 2015).

Future Directions

While specific future directions for this compound are not available, similar compounds have shown promise in the treatment of tuberculosis, suggesting potential for further development .

properties

IUPAC Name

N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2S/c1-11(2)20(18,19)16-10-12-4-8-17(9-5-12)13-14-6-3-7-15-13/h3,6-7,11-12,16H,4-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKQNXVRMNSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC1CCN(CC1)C2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)propane-2-sulfonamide

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